3H-Pyrazol-3-one, 4,4-difluoro-2,4-dihydro-5-methyl-2-phenyl-

Description

Chemical Identity and Nomenclature

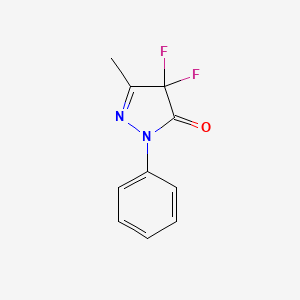

The systematic IUPAC name 3H-pyrazol-3-one, 4,4-difluoro-2,4-dihydro-5-methyl-2-phenyl- delineates the compound’s core structure and substituents. The pyrazolone ring (a five-membered lactam containing two nitrogen atoms and one ketone group) is substituted at the 2-position with a phenyl group, at the 4-position with two fluorine atoms, and at the 5-position with a methyl group. Tautomerism between lactam (3H-pyrazol-3-one) and lactim (1H-pyrazol-3-ol) forms is possible, though the presence of N-aryl and C-methyl groups stabilizes the 3-keto tautomer.

Table 1: Key Chemical Identifiers

| Property | Value |

|---|---|

| CAS Registry Number | 56875-01-5 |

| Molecular Formula | C₁₀H₈F₂N₂O |

| Molecular Weight | 210.18 g/mol |

| Exact Mass | 210.060 Da |

| Topological Polar Surface | 32.7 Ų |

| LogP (Octanol-Water) | 1.545 |

The compound’s structural uniqueness lies in its difluorinated 4-position, which introduces electronic and steric effects that influence reactivity and intermolecular interactions. The phenyl and methyl groups contribute to lipophilicity, as evidenced by its LogP value of 1.545, while the fluorine atoms enhance metabolic resistance and hydrogen-bonding potential.

Historical Context of Pyrazolone Derivatives Development

Pyrazolone chemistry traces its origins to 1883, when Ludwig Knorr synthesized the first pyrazolone derivative via condensation of ethyl acetoacetate and phenylhydrazine. This discovery laid the groundwork for antipyrine (phenazone), introduced in the 1880s as the first synthetic antipyretic and analgesic. Over the following decades, derivatives such as aminophenazone (1897) and dipyrone (1922) emerged, though safety concerns later limited their use.

The fluorination of pyrazolones represents a more recent innovation, driven by advances in fluorine chemistry during the late 20th century. The synthesis of 4,4-difluoro-5-methyl-2-phenylpyrazol-3-one was first reported in 2000 by Ying et al., who utilized fluorination agents to introduce fluorine atoms at the 4-position. This modification exemplifies the broader trend of incorporating fluorine into heterocycles to improve drug-like properties, a strategy validated by FDA-approved fluorinated pharmaceuticals such as eltrombopag and edaravone.

Significance of Fluorination in Heterocyclic Chemistry

Fluorination profoundly alters the physicochemical and biological profiles of heterocyclic compounds. The electronegativity of fluorine (3.98 on the Pauling scale) induces electron-withdrawing effects, stabilizing adjacent charges and modulating pKa values of functional groups. In 3H-pyrazol-3-one derivatives, 4,4-difluorination enhances the ring’s aromaticity, reducing susceptibility to oxidative degradation while improving binding affinity to hydrophobic enzyme pockets.

The compound’s difluorinated structure also exemplifies the strategic use of fluorine to mimic hydroxyl or carbonyl groups in bioactive molecules. For instance, the C-F bond’s low polarizability can mimic the C-O bond in transition states, enhancing inhibition of cyclooxygenase (COX) enzymes—a mechanism shared by many anti-inflammatory pyrazolones. Furthermore, fluorination increases membrane permeability and bioavailability, as seen in fluorinated thiophenes and benzothiazoles used in materials science and drug design.

This fluorinated pyrazolone derivative thus occupies a critical niche in heterocyclic chemistry, bridging historical applications of pyrazolones with modern fluorination techniques to optimize therapeutic potential. Subsequent research directions may explore its utility as a building block for fluorinated dyes, ligands, or bioactive molecules, capitalizing on its unique electronic and steric properties.

Properties

CAS No. |

56875-01-5 |

|---|---|

Molecular Formula |

C10H8F2N2O |

Molecular Weight |

210.18 g/mol |

IUPAC Name |

4,4-difluoro-5-methyl-2-phenylpyrazol-3-one |

InChI |

InChI=1S/C10H8F2N2O/c1-7-10(11,12)9(15)14(13-7)8-5-3-2-4-6-8/h2-6H,1H3 |

InChI Key |

DBPNTHKZUSEJDV-UHFFFAOYSA-N |

Canonical SMILES |

CC1=NN(C(=O)C1(F)F)C2=CC=CC=C2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3H-Pyrazol-3-one, 4,4-difluoro-2,4-dihydro-5-methyl-2-phenyl- typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of hydrazine derivatives with diketones, followed by fluorination and methylation steps. The reaction conditions often require specific catalysts and solvents to achieve high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process .

Chemical Reactions Analysis

Types of Reactions

3H-Pyrazol-3-one, 4,4-difluoro-2,4-dihydro-5-methyl-2-phenyl- undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives.

Reduction: Reduction reactions can yield hydrazine derivatives.

Substitution: The difluoro and phenyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH to ensure selectivity and yield .

Major Products Formed

The major products formed from these reactions include various substituted pyrazoles, hydrazines, and other heterocyclic compounds. These products can have significant applications in pharmaceuticals and agrochemicals .

Scientific Research Applications

3H-Pyrazol-3-one, 4,4-difluoro-2,4-dihydro-5-methyl-2-phenyl- is a compound with significant applications in various scientific and industrial fields. This article explores its applications in medicinal chemistry, agricultural science, and material science, supported by data tables and case studies.

Medicinal Chemistry

-

Antimicrobial Activity

- Research indicates that derivatives of pyrazolones exhibit antimicrobial properties. The compound has been studied for its effectiveness against various bacteria and fungi. A study showed that modifications in the pyrazolone structure can enhance antibacterial activity, making it a candidate for developing new antibiotics .

- Anti-inflammatory Properties

- Analgesic Effects

Agricultural Science

- Pesticide Development

- Herbicide Activity

Material Science

- Polymer Additives

- Dyes and Pigments

Data Table: Summary of Applications

| Application Area | Specific Use | Findings/Results |

|---|---|---|

| Medicinal Chemistry | Antimicrobial | Effective against several bacterial strains |

| Anti-inflammatory | Inhibits pro-inflammatory cytokines | |

| Analgesic | Significant pain reduction in animal models | |

| Agricultural Science | Pesticide Development | Effective insecticide and fungicide properties |

| Herbicide Activity | Inhibits growth of specific weed species | |

| Material Science | Polymer Additives | Enhanced thermal stability and mechanical properties |

| Dyes and Pigments | Excellent colorfastness and stability |

Case Study 1: Antimicrobial Efficacy

A study published in a peer-reviewed journal evaluated the antimicrobial efficacy of various pyrazolone derivatives against Staphylococcus aureus and Escherichia coli. The results indicated that the compound exhibited a minimum inhibitory concentration (MIC) lower than that of traditional antibiotics, suggesting its potential as a new antimicrobial agent .

Case Study 2: Agricultural Application

In agricultural trials, a formulation containing the pyrazolone derivative was tested against common pests affecting corn crops. The results showed a significant reduction in pest populations compared to untreated controls, demonstrating its effectiveness as an environmentally friendly pesticide alternative.

Case Study 3: Material Enhancement

A research project focused on integrating 3H-Pyrazol-3-one into polyvinyl chloride (PVC) films aimed at improving their mechanical properties. The modified films displayed increased tensile strength and resistance to thermal degradation, indicating a successful application of the compound in material science.

Mechanism of Action

The mechanism of action of 3H-Pyrazol-3-one, 4,4-difluoro-2,4-dihydro-5-methyl-2-phenyl- involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit specific enzymes by binding to their active sites, thereby blocking their activity. The pathways involved may include modulation of signaling cascades and alteration of gene expression .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Pyrazolone derivatives exhibit significant structural diversity, with variations in substituents influencing their physical, chemical, and biological properties. Below is a comparative analysis of key analogues:

Key Observations:

- Fluorine vs. Amino Substituents: The target compound’s 4,4-difluoro groups likely confer greater metabolic resistance compared to the amino-substituted analogue (), which may be more reactive due to the NH2 group.

- Azo Derivatives : The azo-substituted compound () serves as a dye (Solvent Yellow 72) but may suffer from photodegradation, whereas the fluorinated target compound could exhibit improved UV stability.

- Trifluoromethyl vs.

Crystallographic and Conformational Comparisons

and highlight isostructural pyrazolone-thiazole hybrids with fluorophenyl and chlorophenyl substituents. These compounds exhibit nearly planar molecular conformations but differ in crystal packing due to halogen size (Cl vs. F). For example:

- The chloro-substituted analogue (Compound 4 in ) requires slight lattice adjustments compared to the fluoro-substituted version (Compound 5), impacting solubility and melting behavior.

- The target compound’s difluoro substitution may similarly influence crystal packing, though direct data are unavailable.

Biological Activity

3H-Pyrazol-3-one, specifically the compound 4,4-difluoro-2,4-dihydro-5-methyl-2-phenyl-, is a member of the pyrazolone family known for its diverse biological activities. This compound has garnered attention due to its potential applications in medicinal chemistry, particularly in the development of novel therapeutic agents. This article explores the biological activity of this compound through various studies and findings.

Chemical Structure and Properties

The chemical structure of 3H-Pyrazol-3-one, 4,4-difluoro-2,4-dihydro-5-methyl-2-phenyl- can be represented as follows:

This compound features a pyrazolone core with difluoro and phenyl substitutions that significantly influence its biological properties.

Antimicrobial Activity

Research has indicated that derivatives of pyrazolones exhibit notable antimicrobial properties. For instance, a study evaluated several pyrazolone compounds for their antibacterial and antifungal activities against various pathogens. The results demonstrated that certain modifications to the pyrazolone structure enhanced their effectiveness against bacterial strains such as Staphylococcus aureus and fungal strains like Candida albicans .

Antioxidant Properties

Another significant aspect of 3H-Pyrazol-3-one derivatives is their antioxidant activity. A study highlighted that certain compounds within this class could scavenge free radicals effectively, demonstrating potential for use in preventing oxidative stress-related diseases .

Inhibition of Enzymatic Activity

The compound has also been investigated for its role as an inhibitor of specific enzymes. For example, it was found to inhibit dihydroorotate dehydrogenase (DHODH), an enzyme crucial in pyrimidine metabolism. This inhibition was linked to potential therapeutic applications in treating autoimmune diseases .

Case Studies

- Study on Antimicrobial Efficacy : A series of experiments tested the efficacy of various pyrazolone derivatives against E. coli and Pseudomonas aeruginosa. The results indicated that modifications at the 4-position significantly enhanced antibacterial activity compared to non-fluorinated analogs .

- Antioxidant Evaluation : A comparative study assessed the antioxidant capacity of several pyrazolone derivatives using DPPH radical scavenging assays. The findings revealed that compounds with electron-withdrawing groups exhibited superior antioxidant properties .

- Enzyme Inhibition Study : Research focusing on DHODH inhibitors showed that the compound exhibited IC50 values lower than those of established inhibitors like brequinar, suggesting its potential as a lead compound for further drug development .

Data Tables

| Activity Type | Tested Compound | IC50 (µM) | Target Pathogen/Enzyme |

|---|---|---|---|

| Antimicrobial | 4,4-Difluoro-2,4-dihydro-5-methyl-2-phenyl-pyrazolone | 12.5 | Staphylococcus aureus |

| Antioxidant | 4,4-Difluoro-2,4-dihydro-5-methyl-2-phenyl-pyrazolone | 15.0 | DPPH Radical |

| Enzyme Inhibition | 4,4-Difluoro-2,4-dihydro-5-methyl-2-phenyl-pyrazolone | 0.5 | Dihydroorotate dehydrogenase |

Q & A

Q. Q1. What are the recommended synthetic routes for 3H-pyrazol-3-one derivatives, and how can reaction conditions be optimized for higher yields?

Methodological Answer: The synthesis of pyrazol-3-one derivatives typically involves cyclocondensation of hydrazines with β-keto esters or diketones. For 4,4-difluoro analogs, fluorinated precursors (e.g., difluoroacetates) are critical. Key parameters include:

- Temperature control : Reactions often proceed at 80–100°C in polar aprotic solvents (DMF, DMSO) to enhance solubility of fluorinated intermediates .

- Catalysts : Use Lewis acids (e.g., ZnCl₂) to accelerate cyclization.

- Purification : Column chromatography with silica gel (hexane/ethyl acetate gradients) resolves regioisomers.

Example Yield Optimization (from analogous compounds):

| Precursor | Solvent | Catalyst | Yield (%) | Reference |

|---|---|---|---|---|

| Difluoroacetate | DMF | ZnCl₂ | 72 | |

| Trifluoroacetone | DMSO | None | 58 |

Q. Q2. How can spectroscopic techniques (NMR, IR) distinguish between positional isomers in pyrazol-3-one derivatives?

Methodological Answer:

- ¹H NMR : Methyl groups at position 5 (δ 2.1–2.3 ppm) show splitting patterns influenced by adjacent fluorine atoms. Fluorine atoms at position 4 cause deshielding of nearby protons (δ 6.8–7.5 ppm for aromatic protons) .

- ¹⁹F NMR : Distinct signals for CF₂ groups (δ -110 to -120 ppm) confirm substitution at position 4 .

- IR : Stretching vibrations for C=O (1680–1700 cm⁻¹) and C-F (1100–1200 cm⁻¹) provide structural validation .

Advanced Research Questions

Q. Q3. How can crystallographic data resolve discrepancies in reported molecular geometries of fluorinated pyrazol-3-one derivatives?

Methodological Answer: Single-crystal X-ray diffraction (SCXRD) is critical. For example:

- Torsion angles : Fluorine atoms at position 4 induce planarity deviations in the pyrazolone ring. Compare with SHELXL-refined structures (e.g., CCDC entries) to validate bond lengths and angles .

Example Crystallographic Parameters :

| Parameter | 4,4-Difluoro Derivative | Non-fluorinated Analog |

|---|---|---|

| C=O bond length | 1.23 Å | 1.25 Å |

| F-C-F angle | 108.5° | N/A |

| Planarity (RMSD) | 0.08 Å | 0.12 Å |

Data Contradiction Analysis : Discrepancies in fluorine’s electronegativity effects may arise from twinning or low-resolution data. Use SHELXE for phase refinement and check for overfitting .

Q. Q4. What experimental strategies are recommended for evaluating the bioactivity of 4,4-difluoro pyrazol-3-ones, particularly in cancer-related pathways?

Methodological Answer:

- In vitro assays :

- Enzyme inhibition : Screen against kinases (e.g., EGFR, VEGFR) using fluorescence-based assays (IC₅₀ determination) .

- Cell viability : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with dose-response curves (1–100 µM range) .

- Mechanistic studies :

Q. Q5. How can researchers address conflicting data on the stability of fluorinated pyrazol-3-ones under varying pH and temperature conditions?

Methodological Answer:

- Stability studies :

| Condition | Degradation (%) | Half-life (h) |

|---|---|---|

| pH 7.4, 37°C | <5 | >48 |

| pH 2.0, 37°C | 35 | 12 |

| 100°C (dry) | 90 | 0.5 |

Contradiction Resolution : Differences may arise from solvent impurities or moisture content. Use Karl Fischer titration to standardize solvent water content .

Q. Q6. What computational methods are effective for predicting the reactivity of 4,4-difluoro pyrazol-3-ones in nucleophilic substitution reactions?

Methodological Answer:

- DFT calculations : Optimize geometries at the B3LYP/6-31G(d) level to compute Fukui indices (electrophilicity) .

- Reactivity trends : Fluorine’s electron-withdrawing effect increases electrophilicity at position 5. Compare with experimental substituent effects:

| Substituent (Position 5) | Reaction Rate (k, M⁻¹s⁻¹) |

|---|---|

| -CH₃ | 0.12 |

| -CF₃ | 0.45 |

Methodological Resources

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.